L-Lysine

Catalog No.
S772649
CAS No.
56-87-1
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lysine

CAS Number

56-87-1

Product Name

L-Lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N

SMILES

Array

solubility

Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Synonyms

L-glutamicacid;(S)-2-Aminopentanedioicacid;56-86-0;GLUTAMICACID;glutacid;Glutamicol;Glutamidex;Glutaminol;Aciglut;Glusate;Glutaton;glutaminicacid;(2S)-2-Aminopentanedioicacid;L-glutamate;L-Glutaminicacid;(S)-Glutamicacid;Acidumglutamicum;L-glu;L-(+)-glutamicacid;D-Glutamiensuur;Poly-L-glutamate;alpha-aminoglutaricacid;glut;Glutamicacid,L-;a-Glutamicacid

Canonical SMILES

C(CCN)CC(C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N

The exact mass of the compound Lysine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l (at 20 °c)6.84 m1000 mg/ml at 20 °cinsoluble in ethanol, ethyl ether, acetone, benzeneinsolulble in common neutral solventsvery freely soluble in water.water solubility: >100 g/100 g h20 at 25 °cin water, 5.84x10+5 mg/l at 27 °c1000.0 mg/mlsoluble in waterslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Lysine (CAS 56-87-1) is an essential basic α-amino acid utilized as a precursor in peptide synthesis, a functional monomer in biopolymer production, and a critical component in cell culture media . Characterized by its highly reactive ε-amino group with a pKa of 10.53 and an isoelectric point (pI) of 9.74, the anhydrous free base form exhibits distinct pH-buffering and electrostatic properties[1]. Procurement of the free base is typically driven by applications requiring strict chloride avoidance, alkaline formulation environments, or specific zwitterionic states for polymerization and crosslinking processes, distinguishing it from its more commonly handled stable salts.

Substituting L-Lysine free base with its hydrochloride (HCl) salt or other basic amino acids fundamentally alters process chemistry and formulation stability. The free base is strongly hygroscopic, readily absorbing ambient moisture to form a hemihydrate (approximately 5% water by weight), which necessitates controlled inert storage but provides an alkaline aqueous solution without introducing chloride ions [1]. In contrast, the HCl salt is non-hygroscopic but introduces stoichiometric chloride, which can disrupt chloride-sensitive catalytic reactions or cause equipment corrosion. Furthermore, substituting L-Lysine with L-Arginine shifts the isoelectric point significantly from 9.74 to 10.76, altering protein solubility profiles and electrostatic interactions in formulation matrices[2]. In downstream polymer applications, substituting L-Lysine with D-Lysine drastically changes degradation kinetics, as the L-enantiomer is susceptible to cellular proteases while the D-enantiomer remains structurally persistent[3].

Moisture Absorption and Counterion Absence (Free Base vs. Hydrochloride Salt)

L-Lysine free base is highly hygroscopic and rapidly absorbs moisture from the air to form a hemihydrate, whereas its hydrochloride (HCl) salt remains stable and non-hygroscopic under standard conditions [1]. Thermogravimetric analysis demonstrates that the free base absorbs approximately 5% of its weight in water during ambient exposure [1]. While the HCl salt mitigates this handling difficulty, it introduces stoichiometric chloride ions (~20% by weight). The free base is therefore mandatory when an alkaline pH shift is required without the corrosive or catalytic-poisoning effects of chloride counterions.

Evidence DimensionMoisture absorption and chloride content
Target Compound DataL-Lysine Free Base (~5% water weight gain as hemihydrate; 0% chloride)
Comparator Or BaselineL-Lysine HCl (Non-hygroscopic; ~20% chloride by weight)
Quantified DifferenceFree base absorbs ~5% moisture and provides chloride-free alkalinity, whereas the HCl salt is stable but introduces substantial chloride.
ConditionsAmbient air exposure and aqueous dissolution

Buyers must procure the hygroscopic free base for chloride-sensitive chemical syntheses or formulations where acidic counterions would disrupt the target pH.

Isoelectric Point and Side-Chain Basicity (vs. L-Arginine)

When selecting a basic amino acid for solubility enhancement or pH buffering, L-Lysine provides a significantly different electrostatic profile compared to L-Arginine. L-Lysine features an ε-amino group with a pKa of 10.53 and an overall isoelectric point (pI) of 9.74 [1]. In contrast, L-Arginine's guanidinium group has a much higher pKa of 12.48 and a pI of 10.76 [1]. This nearly 2-unit difference in pKa means that L-Lysine undergoes controlled protonation within the pH 6.0–8.0 range, whereas L-Arginine remains fully protonated, leading to different salt-bridge formation dynamics and solubility outcomes in protein or drug formulations[2].

Evidence DimensionSide-chain pKa and Isoelectric Point (pI)
Target Compound DataL-Lysine (pKa = 10.53; pI = 9.74)
Comparator Or BaselineL-Arginine (pKa = 12.48; pI = 10.76)
Quantified DifferenceL-Lysine has a pKa 1.95 units lower and a pI 1.02 units lower than L-Arginine.
ConditionsAqueous media at physiological to slightly alkaline pH

L-Lysine is the required choice for formulations requiring moderate basicity and dynamic protonation near physiological pH, avoiding the extreme alkalinity of Arginine.

Proteolytic Degradation in Polymerized Substrates (Poly-L-Lysine vs. Poly-D-Lysine)

In cell culture applications requiring positively charged adhesion substrates, the choice between polymerized L-Lysine and D-Lysine is critical. Poly-L-Lysine (PLL) is naturally degraded by cellular proteases released by cultured cells, whereas Poly-D-Lysine (PDL) is an unnatural enantiomer that resists enzymatic breakdown[1]. While both polymers (typically utilized at 70–150 kDa) provide the uniform net positive charge necessary to enhance electrostatic interaction with negatively charged cell membranes, the susceptibility of the L-enantiomer to cleavage makes it unsuitable for long-term cultures of cells with high proteolytic activity [2].

Evidence DimensionResistance to cellular protease degradation
Target Compound DataPoly-L-Lysine (Susceptible to proteolytic cleavage)
Comparator Or BaselinePoly-D-Lysine (Resistant to proteolytic cleavage)
Quantified DifferencePoly-L-Lysine is actively degraded by cell-secreted proteases over the culture period, whereas Poly-D-Lysine maintains structural integrity.
ConditionsIn vitro cell culture coating (e.g., 0.01% solution, 70-150 kDa)

Procurement must specify the L-enantiomer for biodegradable applications, but switch to the D-enantiomer for long-term cultures of highly proteolytic cells to prevent premature cell detachment.

Chloride-Free Precursor for Peptide and Polymer Synthesis

Because the free base form of L-Lysine contains no chloride counterions and absorbs ~5% moisture to form a hemihydrate, it is the required raw material for synthesizing poly-L-lysine and other lysine-derived biopolymers where residual halides would interfere with polymerization catalysts or cause downstream equipment corrosion [1].

Solubility Enhancer in Pharmaceutical Formulations

Leveraging its pKa of 10.53 and pI of 9.74, L-Lysine is utilized as a basic counterion to form water-soluble salts with acidic active pharmaceutical ingredients (APIs) like indomethacin. It provides a milder alkaline environment compared to L-Arginine (pKa 12.48), making it suitable for pH-sensitive drug delivery systems [2].

Biodegradable Cell Culture Adhesion Substrates

When polymerized into Poly-L-Lysine (e.g., 70-150 kDa formats), this compound is used to coat tissue culture plastics, providing a positively charged surface that enhances cell attachment. Its natural susceptibility to cellular proteases makes it the necessary selection over Poly-D-Lysine when gradual biodegradation of the substrate is desired during tissue engineering workflows [3].

Physical Description

Liquid
Solid; [Merck Index]
Solid
White crystals or crystalline powder; odourless

Color/Form

Needles from water, hexagonal plates from dilute alcohol
Colorless crystals

XLogP3

-3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

146.105527694 Da

Monoisotopic Mass

146.105527694 Da

Boiling Point

Sublimes at 175 °C

Heavy Atom Count

10

Taste

Sweet/bitter

Density

1.538 g/cu cm at 20 °C

LogP

-3.69
-3.69 (LogP)
-3.69
log Kow = -3.69 at pH 7.0

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Melting Point

224 °C, decomposes
224.5 °C

UNII

K3Z4F929H6

Related CAS

25104-18-1
57282-49-2 (acetate)
657-27-2 (hydrochloride)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 115 of 117 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Glutamic acid is an odorless solid. It has a sour taste. Glutamic acid is moderately soluble in water. It occurs naturally in plants and animals. USE: Glutamic acid is used to make food additives, pesticides, and medicine. It is also a food additive. Glutamic acid is an ingredient in many hair care products. EXPOSURE: Workers that use or produce glutamic acid may breathe in mists or have direct skin contact. The general population may be exposed by eating foods or direct skin contact when using consumer products containing glutamic acid. If glutamic acid is released to air, it will be broken down by reaction with other chemicals. Glutamic acid released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it will be in and ionic form and may or may not bind to soil particles or suspended particles depending on the particle chemistry. Glutamic acid may move through soil. Glutamic acid is not expected to move into air from wet soils or water surfaces. Glutamic acid is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: The potential for glutamic acid to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of glutamic acid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for glutamic acid to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for glutamic acid to cause cancer has not been examined in laboratory animals. The potential for glutamic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Supplemental lysine has putative anti-herpes simplex virus activity. There is preliminary research suggesting that it may have some anti-osteoporotic activity.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Amino Acids

Therapeutic Uses

Lysine appears to have antiviral, anti-osteoporotic, cardiovascular, and lipid-lowering effects, although more controlled human studies are needed.
Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.
/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.
Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Pharmacology

Insures the adequate absorption of calcium; helps form collagen ( which makes up bone cartilage & connective tissues); aids in the production of antibodies, hormones & enzymes. Recent studies have shown that Lysine may be effective against herpes by improving the balance of nutrients that reduce viral growth. A deficiency may result in tiredness, inability to concentrate, irritability, bloodshot eyes, retarded growth, hair loss, anemia & reproductive problems.
Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)
L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

ATC Code

V03AF11
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB03 - Lysine

Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/

Pictograms

Corrosive

Other CAS

56-86-0
6106-04-3

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for L-Lysine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Like other amino acids, the metabolism of free lysine follows two principal paths: protein synthesis and oxidative catabolism. It is required for biosynthesis of such substances as carnitine, collage, and elastin.
Oxidative deamination or transamination of l-lysine /yields/ alpha-keto-epsilon-aminocaproic acid; decarboxylation of l-lysine /yields/ cadaverine. /From table/
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
... Rates of lysine metabolism in fetal sheep during chronic hypoglycemia and following euglycemic recovery /were compared with/ results with normal, age-matched euglycemic control fetuses to explain the adaptive response of protein metabolism to low glucose concentrations. Restriction of the maternal glucose supply to the fetus lowered the net rates of fetal (umbilical) glucose (42%) and lactate (36%) uptake, causing compensatory alterations in fetal lysine metabolism. The plasma lysine concentration was 1.9-fold greater in hypoglycemic compared with control fetuses, but the rate of fetal (umbilical) lysine uptake was not different. In the hypoglycemic fetuses, the lysine disposal rate also was higher than in control fetuses due to greater rates of lysine flux back into the placenta and into fetal tissue. The rate of CO2 excretion from lysine decarboxylation was 2.4-fold higher in hypoglycemic than control fetuses, indicating greater rates of lysine oxidative metabolism during chronic hypoglycemia. No differences were detected for rates of fetal protein accretion or synthesis between hypoglycemic and control groups, although there was a significant increase in the rate of protein breakdown (p < 0.05) in the hypoglycemic fetuses, indicating small changes in each rate. This was supported by elevated muscle specific ubiquitin ligases and greater concentrations of 4E-BP1. Euglycemic recovery after chronic hypoglycemia normalized all fluxes and actually lowered the rate of lysine decarboxylation compared with control fetuses (p < 0.05). These results indicate that chronic hypoglycemia increases net protein breakdown and lysine oxidative metabolism, both of which contribute to slower rates of fetal growth over time. Furthermore, euglycemic correction for 5 days returns lysine fluxes to normal and causes an overcorrection of lysine oxidation.

Associated Chemicals

L-Lysine monohydrochloride; 657-27-2
L-Lysine dihydrochloride (DL); 657-26-1
L-Lysine hydrochloride; 10098-89-2
(DL)-Lysine; 70-54-2

Wikipedia

Lysine

Drug Warnings

Patients with hypercholesterolemia should be aware that supplemental lysine has been linked to increased cholesterol levels in animal studies. However, other studies have shown lysine can also decrease cholesterol levels.
Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.
L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Skin conditioning; Hair conditioning

Methods of Manufacturing

Isolation from acid-hydrolyzed proteins (casein, fibrin or blood corpuscle paste)
Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum
The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum
A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

L-Lysine: ACTIVE
Supplementation of wheat-based foods with lysine improves their protein quality and results in improved growth and tissue synthesis: Feldberg, Hetzel, Food Technol 12, 496 (1958). Method or incorporation: Hause, Todd, US Patent 3,015,567 (1962 to Du Pont).
Lysine composition in g/100 g of protein: gelatins: 5.1; milk: 8.7 g/lb g total nitrogen; casein: 8.2; serum albumin: 12.7 g/lb g total nitrogen; gamma globulin: 8.1; horse hemoglobin: 8.5; insulin: 2.5; clostridium botulinum toxin: 7.7 /From table/
Stability of added lysine during baking of white bread depends primarily on the reducing sugar content of the product. In the ... addition of 25% nonfat milk powder, 40% of the lysine is nutritionally lost. At the usual rate of skim milk powder in bread, 4-6%, retention of lysine is 80-95%.
Processes requiring severe heat treatments of cereal-based foods to gelatinize starch and denature protein may cause severe losses of lysine. ... Analysis of protein hydrolysates of bread indicated that lysine ... /was/ degraded 5-17% during baking.
For more General Manufacturing Information (Complete) data for L-Lysine (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: lysine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Lysine 10 mmol/kq given to mice for 1 to 10 days significantly increased clonic and tonic seizure latencies caused by 60 mg/kg pentylenetetrazol (PTZ). On day 1 the clonic and tonic seizure latencies were increased from 160.4 +/- 26.3 and 828.6 +/- 230.8 s to 286.1 +/- 103.3 and 982.3 +/- 98.6 respectively. Both clonic and tonic seizure latencies increased steadily with additional L-lysine treatment without significant change in survival rate. On day 10, the anticonvulsant effect reached its highest level with a block of tonic seizures and survival rate of 100% without tolerance developing. Acute L-lysine significantly increased the mean clonic latency from 85.8 +/- 5.24 to 128.2 +/- 9.0 s and the mean tonic seizure from 287.2 +/- 58.7 to 313.5 +/- 42.2 s with 80 mg/kg of PTZ. On day 10 of treatment, the anticonvulsant effect of L-lysine was highest, with a significant incr of 155 and 184% in clonic and tonic latencies over control, respectively. After 15 and 20 day treatment, clonic and tonic seizure latencies and survival rate decreased, suggesting development of tolerance ...
Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.
Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.
Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.
... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.

Dates

Last modified: 08-15-2023
1. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

2. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

3. Collin SP. Topography and morphology of retinal ganglion cells in the coral trout Plectropoma leopardus (Serranidae): a retrograde cobaltous-lysine study. J Comp Neurol. 1989 Mar 1;281(1):143-58. doi: 10.1002/cne.902810112. PMID: 2466878.

Explore Compound Types